molecular formula C9H11BrClNO B1381067 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride CAS No. 1803567-13-6

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Cat. No.: B1381067
CAS No.: 1803567-13-6
M. Wt: 264.54 g/mol
InChI Key: CFMYOVKBXSYCCB-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a chemical compound with the CAS Number: 1630753-98-8 . It has a molecular weight of 264.55 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-amino-3-(3-bromophenyl)propan-2-one hydrochloride . The InChI Code is 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 264.55 .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

  • The compound has been involved in studies related to spectroscopic characterization and crystal structures. For example, Kuś et al. (2016) performed a comprehensive chemical characterization of cathinone derivatives, which are structurally related to 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride, using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (Kuś et al., 2016).

Synthesis and Biological Activity

  • The compound and its derivatives have been used in the synthesis of various chemically active substances. For instance, Isakhanyan et al. (2008) synthesized derivatives of this compound that are analogs of Trihexyphenidyl, showing its versatility in chemical synthesis (Isakhanyan et al., 2008).

Potential Therapeutic Applications

  • Research has explored the potential therapeutic applications of compounds structurally similar to this compound. Viswanathan et al. (2005) designed and synthesized hydrochloride derivatives as uterine relaxants, demonstrating the possible medical applications of these compounds (Viswanathan et al., 2005).

Luminescent Properties and Chemical Reactions

  • The compound has been included in studies focusing on luminescent properties and chemical reactions. Xu et al. (2014) synthesized cyclopalladated 2-(4-bromophenyl)pyridine complexes with luminescent properties, highlighting the application in materials science and photophysics (Xu et al., 2014).

Synthesis of Ammonium Salts and Antioxidant Activity

  • Research on the synthesis of ammonium salts and their antioxidant activity has also involved compounds similar to this compound. Kushnir et al. (2015) synthesized ammonium salts from related compounds and evaluated their antioxidant activity, indicating the compound's relevance in biochemical research (Kushnir et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have lasting effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by liver enzymes, leading to the production of metabolites that can have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound can also influence its accumulation and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can influence cellular metabolism. The subcellular localization can affect the compound’s overall efficacy and specificity .

Properties

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYOVKBXSYCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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